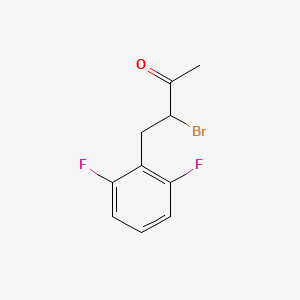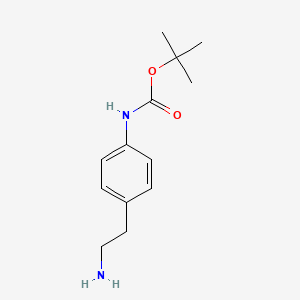
N-(4-(2-aminoéthyl)phényl)carbamate de tert-butyle
Vue d'ensemble
Description
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a derivative of ethylenediamine and is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable building block in chemical research and production.
Synthetic Routes and Reaction Conditions:
From Ethylenediamine: The compound can be synthesized by reacting ethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
From 4-(2-Aminoethyl)aniline: Another method involves the reaction of 4-(2-aminoethyl)aniline with tert-butyl isocyanate under mild conditions to yield the desired carbamate.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Types of Reactions:
Oxidation: Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine, ethylenediamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylated products.
Reduction: Ethylenediamine, other amines.
Substitution: Alkylated or aminated derivatives.
Applications De Recherche Scientifique
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is widely used in scientific research due to its versatility and reactivity:
Chemistry: It serves as a protecting group for amines in organic synthesis, preventing unwanted reactions during complex synthesis processes.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and intermediates.
Industry: The compound is utilized in the production of polymers, resins, and other materials requiring stable amine functionalities.
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in organic solvents like dichloromethane, dimethylformamide (dmf), or methanol, and its insolubility in water due to the presence of the hydrophobic tert-butyl group, suggest that it may have specific bioavailability characteristics .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. The compound is a solid at room temperature and is thermally stable up to a certain point, with decomposition occurring at higher temperatures. Its action may also be influenced by the pH and ionic strength of its environment, given its potential for forming hydrogen bonds.
Comparaison Avec Des Composés Similaires
N-Boc-ethylenediamine: Similar in structure, used as a protecting group for ethylenediamine.
N-Boc-1,2-diaminoethane: Another derivative of ethylenediamine with a tert-butyl carbamate group.
N-Boc-1,4-butanediamine: A longer chain analog with similar protecting group properties.
Uniqueness: Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is unique due to its phenyl group, which provides additional stability and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the phenyl group can participate in further reactions.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCTARTWPEZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


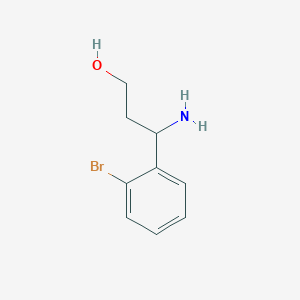
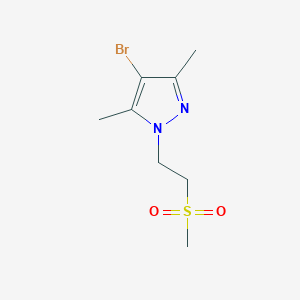
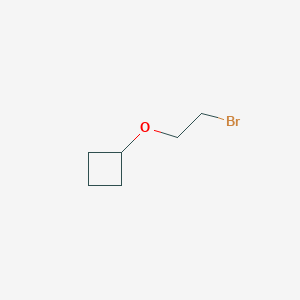
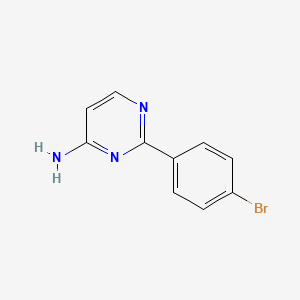
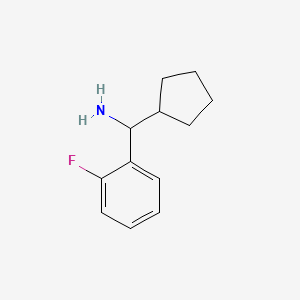
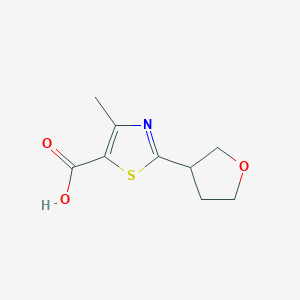
![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)

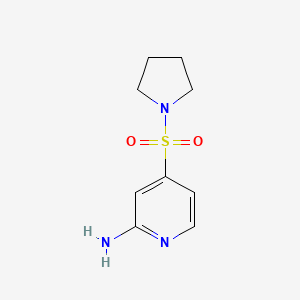
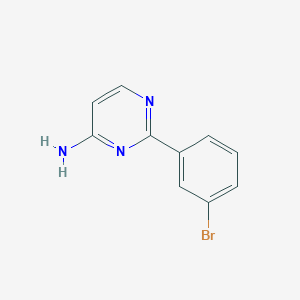
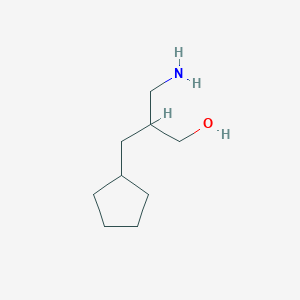
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)

